Cas no 2168151-38-8 (2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol)

2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol 化学的及び物理的性質
名前と識別子
-
- 2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol
- 2168151-38-8
- EN300-1277107
-
- インチ: 1S/C12H18BrNO/c1-5-9(14)10-8(4)11(13)6(2)7(3)12(10)15/h9,15H,5,14H2,1-4H3
- InChIKey: IJOGYKMKPTUPOO-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C(C)=C(C(=C1C)C(CC)N)O
計算された属性
- せいみつぶんしりょう: 271.05718g/mol
- どういたいしつりょう: 271.05718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1277107-2.5g |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 2.5g |
$2155.0 | 2023-06-08 | ||
Enamine | EN300-1277107-0.1g |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 0.1g |
$968.0 | 2023-06-08 | ||
Enamine | EN300-1277107-1.0g |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 1g |
$1100.0 | 2023-06-08 | ||
Enamine | EN300-1277107-2500mg |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 2500mg |
$2155.0 | 2023-10-01 | ||
Enamine | EN300-1277107-500mg |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 500mg |
$1056.0 | 2023-10-01 | ||
Enamine | EN300-1277107-0.25g |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 0.25g |
$1012.0 | 2023-06-08 | ||
Enamine | EN300-1277107-0.05g |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 0.05g |
$924.0 | 2023-06-08 | ||
Enamine | EN300-1277107-10.0g |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 10g |
$4729.0 | 2023-06-08 | ||
Enamine | EN300-1277107-100mg |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 100mg |
$968.0 | 2023-10-01 | ||
Enamine | EN300-1277107-5000mg |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol |
2168151-38-8 | 5000mg |
$3189.0 | 2023-10-01 |
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenolに関する追加情報
2-(1-Aminopropyl)-4-bromo-3,5,6-trimethylphenol (CAS No. 2168151-38-8)
2-(1-Aminopropyl)-4-bromo-3,5,6-trimethylphenol is a complex organic compound with the CAS registry number 2168151-38-8. This compound belongs to the class of phenolic compounds and features a bromine atom at the 4-position of the phenol ring. The molecule also contains three methyl groups at positions 3, 5, and 6 of the aromatic ring, as well as an aminopropyl group attached to position 2. These structural features make it a unique compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of 2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol involves multiple steps of organic reactions. The starting material is typically a substituted phenol derivative, which undergoes bromination at the para position to introduce the bromine atom. Subsequent alkylation or substitution reactions are used to attach the aminopropyl group and methyl groups at specific positions on the aromatic ring. The exact synthetic pathway may vary depending on the desired regioselectivity and yield.
Recent studies have highlighted the potential of 2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol in drug discovery. Researchers have explored its ability to act as a precursor for bioactive molecules with anti-inflammatory or antioxidant properties. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes associated with inflammatory pathways. These findings suggest that further research into its pharmacological properties could lead to novel therapeutic agents.
In addition to its pharmaceutical applications, 2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol has also been investigated for its role in agrochemicals. Its structure allows for potential interactions with plant enzymes or receptors, making it a candidate for herbicides or growth regulators. Field trials have demonstrated moderate activity in controlling weed growth under specific conditions.
The physical properties of 2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol include a melting point of approximately 90°C and a solubility profile that favors organic solvents over water. These characteristics make it suitable for use in organic synthesis reactions where precise control over reaction conditions is necessary.
From an environmental perspective, studies have been conducted to assess the biodegradability and toxicity of 2-(1-aminopropyl)-4-bromo-3,5,6-trimethylphenol. Initial results indicate that it undergoes slow degradation under aerobic conditions but poses minimal acute toxicity to aquatic organisms at concentrations below 10 mg/L. However, long-term ecological effects require further investigation.
In conclusion, 2-(1-Aminopropyl)-4-bromo-3,5,6-trimethylphenol (CAS No. 2168151-38-8) is a versatile compound with diverse applications across multiple industries. Its unique structure and reactivity make it an interesting target for ongoing research aimed at uncovering new functionalities and optimizing its use in practical settings.
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